An In-depth Technical Guide to 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of the novel chemical entity, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical architecture, predicted physicochemical properties, a proposed synthetic route, and a discussion on its potential biological significance.
Molecular Architecture and Chemical Identity
1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a disubstituted urea derivative featuring an allyl group and a tetrahydropyran ring. The central urea moiety (-(NH)-(C=O)-(NH)-) serves as a key structural linker, capable of forming multiple hydrogen bonds, a feature often exploited in medicinal chemistry to facilitate interactions with biological targets.[1]
The structure incorporates two distinct functional appendages:
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The Allyl Group (prop-2-en-1-yl): This unsaturated hydrocarbon chain introduces a reactive alkene functionality, which can participate in various addition reactions.
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The Tetrahydro-2H-pyran-4-yl Group: This saturated heterocyclic ring system is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.
A detailed breakdown of its predicted chemical identifiers is provided in Table 1.
Table 1: Predicted Chemical Properties and Identifiers for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea
| Property | Predicted Value |
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-allyl-3-(oxan-4-yl)urea |
| InChI Key | (Predicted) |
| SMILES | C=CCNC(=O)NC1CCOCC1 |
| CAS Number | Not available |
| Topological Polar Surface Area | 69.11 Ų[2] |
| Hydrogen Bond Donors | 2[2] |
| Hydrogen Bond Acceptors | 3[2] |
| Rotatable Bonds | 3[2] |
| XLogP | (Predicted to be low, indicating good solubility) |
Proposed Synthetic Pathway
The synthesis of unsymmetrical ureas such as 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can be achieved through several established methodologies.[3] A highly efficient and common approach involves the reaction of an amine with an isocyanate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the urea bond, leading to two key starting materials: 4-aminotetrahydropyran and allyl isocyanate.
Proposed Experimental Protocol
The following protocol outlines a potential one-pot synthesis:
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Reaction Setup: To a solution of 4-aminotetrahydropyran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the reaction mixture to 0 °C in an ice bath.
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Addition of Isocyanate: Slowly add allyl isocyanate (1.05 eq) dropwise to the stirred reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.
Physicochemical Properties and Characterization
The physicochemical properties of a compound are critical determinants of its behavior in biological systems.
Solubility and Lipophilicity
The presence of the polar urea group and the oxygen atom in the tetrahydropyran ring is expected to confer good aqueous solubility. The predicted XLogP value is anticipated to be low, which is often a desirable trait for drug candidates to avoid issues with high lipophilicity.
Spectroscopic Analysis
The structure of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized in Table 2.
Table 2: Predicted Spectroscopic Data for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea
| Technique | Expected Key Features |
| ¹H NMR | - Signals corresponding to the allyl group protons (vinyl and methylene).- Resonances for the protons on the tetrahydropyran ring.- Broad signals for the NH protons of the urea linkage. |
| ¹³C NMR | - A characteristic signal for the carbonyl carbon of the urea group (~155-160 ppm).- Peaks for the sp² carbons of the allyl group.- Resonances for the sp³ carbons of the tetrahydropyran ring. |
| FT-IR | - A strong absorption band for the C=O stretching vibration of the urea (~1630-1680 cm⁻¹).- N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- C-O-C stretching of the tetrahydropyran ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. |
Potential Biological Activities and Therapeutic Applications
Urea-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs.[1] The urea moiety is a versatile functional group that can act as a rigid linker and a hydrogen bond donor-acceptor unit, making it ideal for interacting with protein targets.[1][4]
Rationale for Potential Bioactivity
The combination of the urea scaffold, the allyl group, and the tetrahydropyran ring in 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea suggests several potential areas of biological investigation:
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Enzyme Inhibition: The urea functionality is a known pharmacophore in many enzyme inhibitors, including kinase inhibitors used in cancer therapy.[5]
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Receptor Modulation: The molecule's ability to form hydrogen bonds could enable it to modulate the activity of various receptors.
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Antimicrobial or Antiviral Activity: Heterocyclic compounds, including those with urea moieties, have shown promise as antimicrobial and antiviral agents.[4]
The logical relationship for investigating the biological potential of this compound is outlined in the diagram below.
Caption: Logical workflow for the biological evaluation of the title compound.
Conclusion
1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, predicted favorable physicochemical properties, and the established biological relevance of its constituent functional groups make it an attractive candidate for inclusion in screening libraries and for targeted synthesis in drug development programs. Future research should focus on the experimental validation of its synthesis, characterization, and a thorough evaluation of its biological activity profile.
References
- Vulcanchem. (n.d.). [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine.
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.).
- PubChemLite. (n.d.). Urea, 1-allyl-3-(4-heptyl)- (C11H22N2O).
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation.
- eScholarship@McGill. (n.d.). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation.
- Texas Tech University Health Science Center. (2022, August). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
- PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- PubChem - NIH. (n.d.). Allylurea | C4H8N2O | CID 11181.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). urea | Ligand page.
